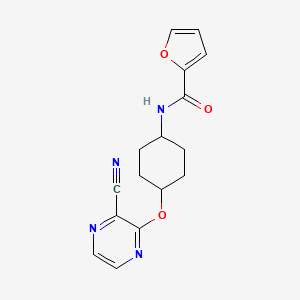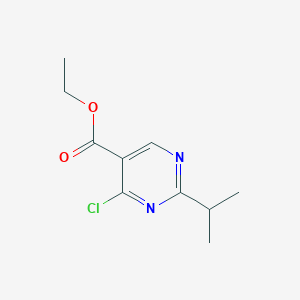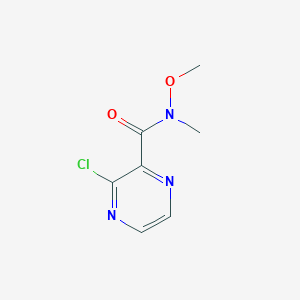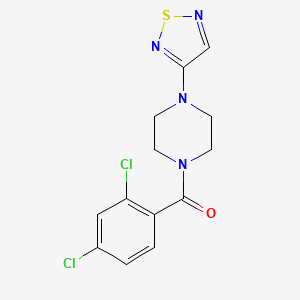
6-chloro-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a chlorine atom and two ethoxyphenyl groups attached to the triazine ring.
Mecanismo De Acción
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it would be possible to map out the biochemical pathways that the compound influences .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action. Without this specific information, it’s challenging to describe the exact effects of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Similarly, the presence of other molecules could interfere with the compound’s ability to interact with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 4-ethoxyphenylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the process. Additionally, large-scale purification techniques such as column chromatography or crystallization may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxyphenyl groups can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Oxidation Reactions: Products include phenols, quinones, and other oxidized derivatives.
Reduction Reactions: Products include dihydrotriazines and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with methoxy groups instead of ethoxy groups.
6-chloro-N,N’-bis(4-phenyl)-1,3,5-triazine-2,4-diamine: Lacks the ethoxy groups, resulting in different chemical properties.
6-chloro-N,N’-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains amino groups, leading to different reactivity and applications.
Uniqueness
6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of the chlorine atom and ethoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
6-chloro-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-26-15-9-5-13(6-10-15)21-18-23-17(20)24-19(25-18)22-14-7-11-16(12-8-14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQCNPQNXWCSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)
![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2867488.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2867491.png)
![N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2867494.png)


![5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2867500.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2867502.png)

![(E)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene][(3-fluorophenyl)methoxy]amine](/img/structure/B2867505.png)

